

# Application Notes and Protocols: Determining the Function of Chlorophyll d in Photosystems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorophyll d

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Chlorophyll d** (Chl d) is a unique chlorophyll variant that absorbs far-red light, with a wavelength of around 710 nm, which is outside the typical optical range for photosynthesis.<sup>[1]</sup> Its discovery in cyanobacteria like *Acaryochloris marina* has challenged the long-held understanding of the energy limits of oxygenic photosynthesis.<sup>[2][3]</sup> This document provides detailed application notes and protocols for elucidating the function of Chl d in photosystems, a critical area of research for understanding photosynthesis in low-light environments and for potential applications in bioenergy and crop improvement.

## Spectroscopic Analysis of Chlorophyll d and Photosystems

Spectroscopic methods are fundamental for characterizing the light-absorbing properties of Chl d and its role in energy transfer within photosystems.

### Absorbance Spectroscopy

**Application:** To determine the absorption spectrum of Chl d and Chl d-containing photosystems, identifying the characteristic far-red absorption peaks.

**Quantitative Data Summary:**

| Pigment/Compound                     | Solvent/Environment | Soret Peak(s) (nm) | Qy Peak (nm) | Reference(s) |
|--------------------------------------|---------------------|--------------------|--------------|--------------|
| Purified Chlorophyll d               | 100% Methanol       | 405, 454           | 705          | [2]          |
| Acaryochloris marina (in vivo)       | -                   | 405, 454           | 705          | [2]          |
| Photosystem I (PSI) from A. marina   | -                   | -                  | 740 (P740)   | [4][5]       |
| Photosystem II (PSII) from A. marina | -                   | -                  | 725 (P725)   | [5][6]       |

#### Experimental Protocol: Spectrophotometric Analysis of **Chlorophyll d**

- Pigment Extraction:
  - Harvest cells of Chl d-containing organisms (e.g., *Acaryochloris marina*) by centrifugation.
  - Extract pigments by suspending the cell pellet in 100% methanol or 80% acetone.[7]
  - Vortex or sonicate the suspension to ensure complete extraction.[7]
  - Centrifuge to pellet cell debris and collect the supernatant containing the pigments.
  - All steps should be performed in dim light and at low temperatures to prevent pigment degradation.[8]
- Spectrophotometric Measurement:
  - Use a spectrophotometer with a narrow bandwidth (0.5–2.0 nm) for accurate measurements.[9]
  - Use the extraction solvent (e.g., 100% methanol) as a blank.

- Measure the absorbance spectrum from 350 nm to 800 nm.
- Identify the characteristic Soret and Qy absorption peaks for Chl d.

## Fluorescence Spectroscopy

Application: To investigate energy transfer from accessory pigments to Chl d and to identify the terminal emitter in Chl d-containing photosystems.

Experimental Protocol: Fluorescence Emission and Excitation Spectroscopy

- Sample Preparation:
  - Use isolated and purified photosystem complexes or whole cells.
  - Dilute the sample in an appropriate buffer to avoid re-absorption artifacts.
- Fluorescence Measurement:
  - Emission Spectra: Excite the sample at wavelengths corresponding to the absorption of different pigments (e.g., 420 nm for Chl d, 475 nm for Chl b if present, and 500 nm for carotenoids).<sup>[10]</sup> Measure the fluorescence emission spectrum. Similar emission peaks upon excitation of different pigments indicate efficient energy transfer.<sup>[10]</sup>
  - Excitation Spectra: Set the emission wavelength to the peak fluorescence of Chl d (e.g., 704 nm) and scan the excitation wavelengths.<sup>[10]</sup> The resulting spectrum should resemble the absorption spectrum, confirming that absorbed light is transferred to the fluorescing Chl d.

## Isolation and Characterization of Chlorophyll d-Protein Complexes

To understand the function of Chl d, it is crucial to study it within its native protein environment.

### Isolation of Photosystem Complexes

Application: To isolate intact Photosystem I (PSI) and Photosystem II (PSII) complexes containing Chl d for further structural and functional analysis.

## Experimental Protocol: Isolation of Thylakoid Membranes and Solubilization of Photosystems

- Isolation of Thylakoid Membranes:
  - Harvest cells and resuspend them in a suitable buffer.
  - Break the cells using methods like sonication or a French press.
  - Isolate thylakoid membranes by differential centrifugation.
- Solubilization of Photosystem Complexes:
  - Resuspend the isolated thylakoid membranes in a buffered solution.
  - Add a mild detergent, such as sodium dodecyl sulfate (SDS), to solubilize the membrane proteins.[8] The detergent concentration should be optimized to maintain the integrity of the complexes.
  - Incubate on ice to allow for solubilization.
  - Centrifuge at high speed to pellet unsolubilized material.[8]
- Purification of Photosystem Complexes:
  - The solubilized photosystem complexes in the supernatant can be separated and purified using techniques like sucrose density gradient centrifugation or column chromatography.

## Pigment Analysis of Isolated Complexes

Application: To determine the stoichiometry of Chl d, Chl a, and other pigments within the isolated photosystem complexes.

### Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

- Pigment Extraction:
  - Extract pigments from the purified photosystem complexes using 100% methanol or acetone.

- HPLC Analysis:
  - Use a reverse-phase C8 or C18 column.
  - Employ a gradient of solvents (e.g., a mixture of methanol, acetonitrile, and water) to separate the different chlorophylls and carotenoids.
  - Detect the pigments using a photodiode array detector, monitoring at wavelengths between 400 and 750 nm.[\[2\]](#)
  - Quantify the pigments by comparing the peak areas to those of known standards. The mass extinction coefficient for Chl d in methanol is  $71.11 \text{ L g}^{-1} \text{ cm}^{-1}$ .[\[2\]](#)[\[3\]](#)

## Functional Analysis of Chlorophyll d in Reaction Centers

These methods aim to directly probe the role of Chl d in the primary photochemical events of photosynthesis.

### Laser-Induced Absorption Difference Spectroscopy

Application: To study the light-induced oxidation and reduction of the primary electron donor (special pair) in the reaction centers of PSI (P740) and PSII (P725).

Quantitative Data Summary:

| Reaction Center | Midpoint Redox Potential (E'm) | Key Spectral Changes | Reference(s)        |
|-----------------|--------------------------------|----------------------|---------------------|
| P740 (PSI)      | +335 mV                        | Bleaching at 740 nm  | <a href="#">[4]</a> |
| P725 (PSII)     | Not determined                 | Bleaching at 725 nm  | <a href="#">[5]</a> |

Experimental Protocol: Flash Photolysis

- Sample Preparation:
  - Use isolated and purified photosystem complexes or thylakoid membranes.

- Add electron donors and acceptors to the sample to control the redox state of the reaction centers. For example, ferricyanide can be used to pre-oxidize electron donors.[\[5\]](#)
- Measurement:
  - Excite the sample with a short laser flash.
  - Measure the transient changes in absorbance at specific wavelengths (e.g., 725 nm for P725 and 740 nm for P740) over time.
  - The decay kinetics of the absorption changes provide information about the rates of electron transfer reactions.

## Electron Spin Resonance (ESR) Spectroscopy

Application: To detect and characterize the light-induced radical signals of the oxidized primary donor (e.g., P740<sup>+</sup>).

Experimental Protocol: Light-Induced ESR Spectroscopy

- Sample Preparation:
  - Use concentrated samples of isolated photosystem complexes or thylakoid membranes.
  - Freeze the samples in liquid nitrogen to trap the light-induced radical species.
- Measurement:
  - Record the ESR spectrum in the dark.
  - Illuminate the sample at low temperature (e.g., 150 K) within the ESR cavity.
  - Record the light-induced ESR spectrum.
  - The light-minus-dark difference spectrum reveals the signal of the photo-oxidized species, such as P740<sup>+</sup>.[\[11\]](#)

## Genetic and Structural Approaches

## Genetic Manipulation

Application: To understand the biosynthesis of Chl d and to probe the effects of its presence or absence on photosynthesis by modifying the genes responsible for its synthesis.

Methodology Overview:

- **Gene Identification:** Identify the genes responsible for the conversion of Chlorophyll a to **Chlorophyll d**. Isotope labeling experiments suggest this conversion is catalyzed by an oxygenase-type enzyme.
- **Gene Knockout/Overexpression:** In organisms that can be genetically modified, knocking out or overexpressing the candidate genes can confirm their role in Chl d synthesis.
- **Heterologous Expression:** Expressing the Chl d synthesis genes in an organism that normally only produces Chl a can be a powerful tool to study the functional integration of Chl d into existing photosystems.[\[12\]](#)[\[13\]](#)

## Cryo-Electron Microscopy (Cryo-EM)

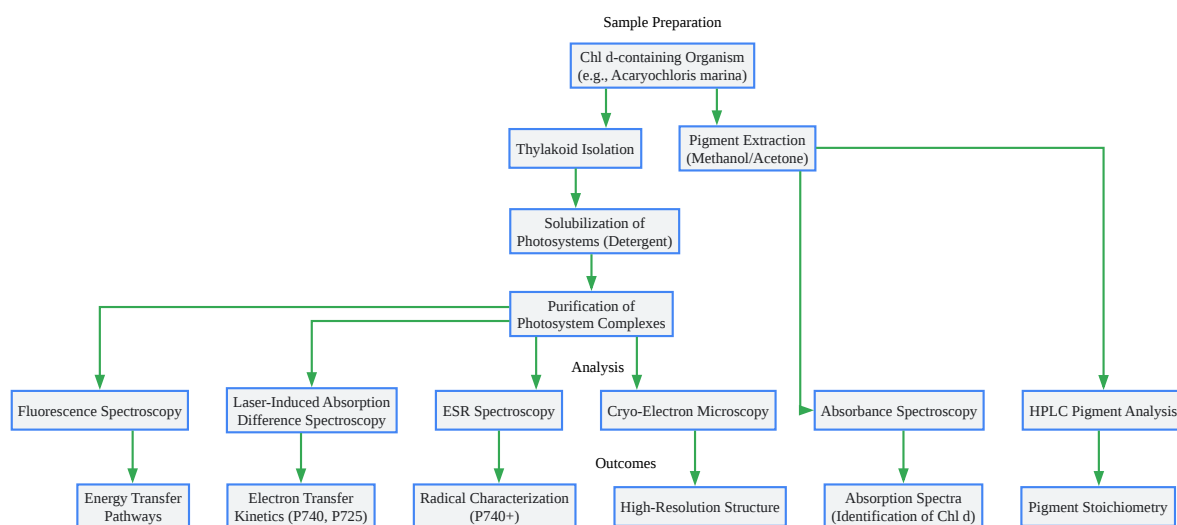
Application: To determine the high-resolution structure of Chl d-containing photosystems, revealing the precise location and orientation of Chl d molecules within the protein scaffold.

Methodology Overview:

- **Sample Preparation:** Purified photosystem complexes are vitrified in a thin layer of amorphous ice.
- **Data Collection:** A transmission electron microscope is used to collect a large number of images of the frozen particles from different orientations.
- **Image Processing and 3D Reconstruction:** The images are processed and combined to generate a high-resolution three-dimensional map of the photosystem.
- **Model Building:** The atomic model of the protein and its bound pigments, including Chl d, is built into the 3D map. This approach has revealed the presence of pheophytin a in the PSI reaction center of *A. marina*, providing insights into how low-energy light is efficiently harnessed.[\[14\]](#)

## Visualizations

### Experimental Workflow for Chlorophyll d Analysis

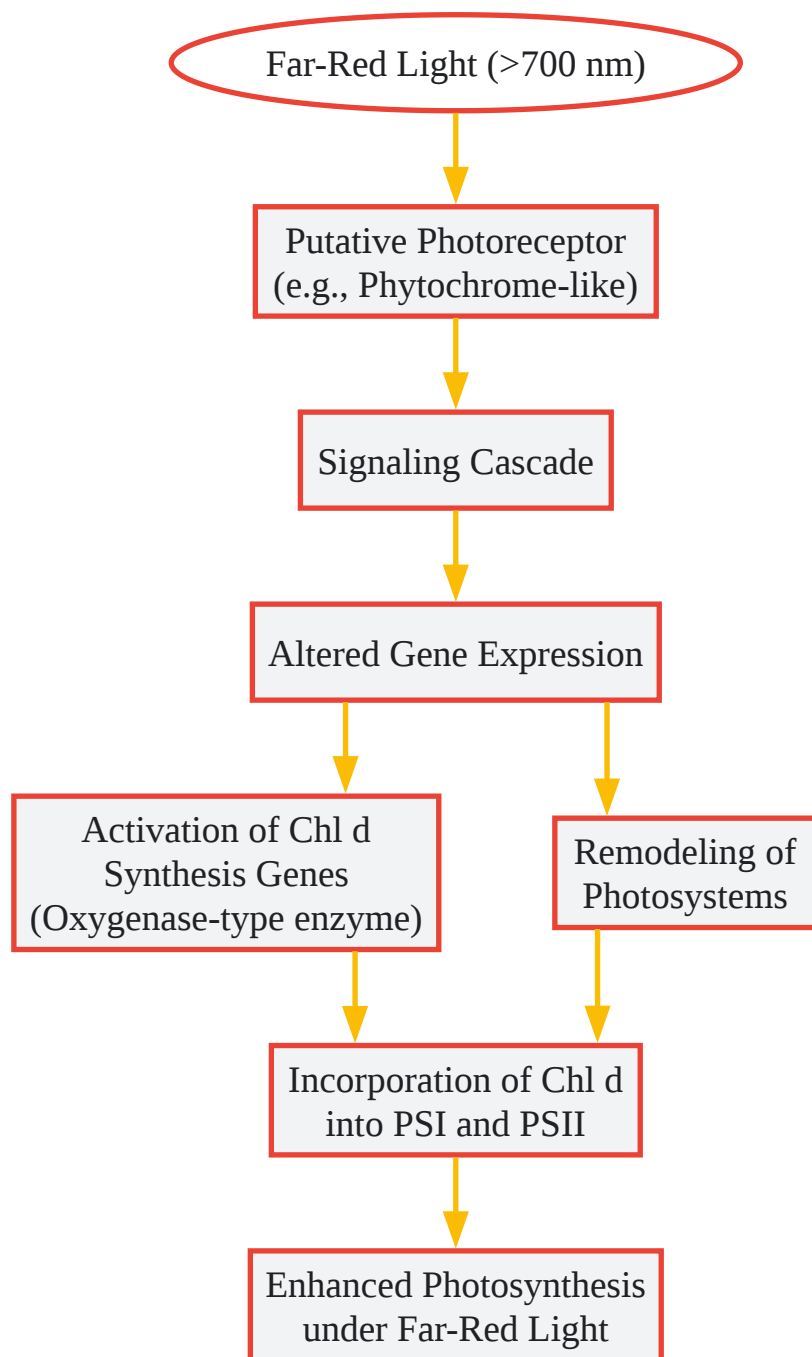


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Caption: Workflow for the isolation and analysis of **Chlorophyll d** and its photosystems.



## Putative Signaling Pathway for Far-Red Light Acclimation



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Caption: A logical diagram illustrating the potential pathway for acclimation to far-red light.

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- To cite this document: BenchChem. [Application Notes and Protocols: Determining the Function of Chlorophyll d in Photosystems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255416#methods-for-determining-the-function-of-chlorophyll-d-in-photosystems]

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